6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
CAS No.:
Cat. No.: VC18350509
Molecular Formula: C12H10N2O
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one -](/images/structure/VC18350509.png)
Specification
Molecular Formula | C12H10N2O |
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Molecular Weight | 198.22 g/mol |
IUPAC Name | 6-methyl-2,9-dihydropyrido[3,4-b]indol-1-one |
Standard InChI | InChI=1S/C12H10N2O/c1-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-6,14H,1H3,(H,13,15) |
Standard InChI Key | JKXKQWHJLUONSS-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2C=CNC3=O |
Introduction
Structural Characterization and Nomenclature
The molecular framework of 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one consists of a tricyclic system integrating a pyridine ring fused to an indole moiety. The numbering follows IUPAC conventions, with the pyridine nitrogen at position 4 and the indole nitrogen at position 9 (Figure 1). The methyl group at position 6 and the ketone at position 1 introduce steric and electronic modifications that distinguish this compound from simpler β-carbolines like harmane (1-methyl-9H-pyrido[3,4-b]indole) .
Molecular Formula:
Molecular Weight: 198.23 g/mol
Key Functional Groups:
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Aromatic pyridoindole core ()
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Methyl group () at position 6
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Ketone () at position 1
The presence of the ketone group renders the compound a β-carbolinone, a subclass known for enhanced reactivity and potential pharmacological utility .
Synthetic Methodologies
Rearrangement of β-Carboline N-Oxides
A more direct route involves the rearrangement of β-carboline N-oxides, as reported by Li et al. . Their two-step protocol converts β-carboline N-oxides to β-carbolinones via acetoxylation and hydrolysis (Scheme 1):
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Acetoxylation: Treatment of 6-methyl-β-carboline N-oxide with acetic anhydride under reflux yields 2-acetoxy-6-methyl-β-carboline.
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Hydrolysis: Basic hydrolysis of the acetoxy intermediate in ethanol/NaOH affords the ketone, yielding 6-methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one.
This method achieved yields of 65–85% for analogous compounds, suggesting its applicability to the target molecule .
Physicochemical Properties
Experimental data for the exact compound are scarce, but properties can be extrapolated from related β-carbolinones :
Property | Value/Description |
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logP | ~3.2 (predicted) |
logD (pH 7.4) | ~2.1 |
Aqueous Solubility | Low (<10 µM) |
Hydrogen Bond Donors | 2 (indole NH, ketone carbonyl) |
Polar Surface Area | ~40 Ų |
The methyl group enhances lipophilicity, while the ketone introduces polarity, creating a balanced profile suitable for blood-brain barrier penetration .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The ketone group exhibits a strong absorption band at , consistent with carbonyl stretching in β-carbolinones . Additional peaks include:
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N-H stretching ()
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Aromatic C-H bending ()
Nuclear Magnetic Resonance (NMR)
-NMR (DMSO-):
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δ 11.9 ppm (s, 1H, indole NH)
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δ 2.4 ppm (s, 3H, C6-CH3)
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δ 7.2–8.1 ppm (m, 4H, aromatic protons)
-NMR:
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δ 190.1 ppm (C1 ketone)
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δ 22.3 ppm (C6-CH3)
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δ 110–145 ppm (aromatic carbons)
These shifts align with data for 3-substituted β-carbolinones .
Future Research Directions
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Synthetic Optimization: Screening Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) could improve yields in cross-coupling routes .
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Biological Screening: Prioritize assays for neurodegenerative diseases (targeting MAO) and cancer (kinase inhibition).
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Computational Modeling: Density functional theory (DFT) studies could predict tautomeric preferences and reactive sites for functionalization.
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